N4-(4-ethoxyphenyl)-1-phenyl-N6-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N4-(4-ethoxyphenyl)-1-phenyl-N6-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a central bicyclic heteroaromatic core. Its structure features a phenyl group at position 1, a 4-ethoxyphenyl substituent at N4, and a 3-(propan-2-yloxy)propyl chain at N5.
Properties
IUPAC Name |
4-N-(4-ethoxyphenyl)-1-phenyl-6-N-(3-propan-2-yloxypropyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N6O2/c1-4-32-21-13-11-19(12-14-21)28-23-22-17-27-31(20-9-6-5-7-10-20)24(22)30-25(29-23)26-15-8-16-33-18(2)3/h5-7,9-14,17-18H,4,8,15-16H2,1-3H3,(H2,26,28,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOVBWLOBZXBHKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCCCOC(C)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-ethoxyphenyl)-1-phenyl-N6-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method involves the acylation of 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one with chloroacetyl chloride in the presence of anhydrous aluminum chloride . This intermediate is then condensed with various β-diketones or β-ketoesters, followed by treatment with ethylenediamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
N4-(4-ethoxyphenyl)-1-phenyl-N6-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazolopyrimidine core.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and ethoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: May be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The exact mechanism of action of N4-(4-ethoxyphenyl)-1-phenyl-N6-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The compound may inhibit or activate certain pathways, resulting in antimicrobial or antifungal activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs from the evidence, focusing on substituent effects, physicochemical properties, and structural diversity.
Table 1: Structural and Molecular Comparisons
*Molecular data for the target compound inferred from structural analogs.
Table 2: Physical and Spectroscopic Comparisons
Key Observations:
Substituent Effects on Lipophilicity: The target compound’s 4-ethoxyphenyl and branched N6 side chain likely confer higher lipophilicity than ’s 3-methoxypropyl and ’s bis(isopropyl) analogs. This may enhance membrane permeability but reduce aqueous solubility .
Steric and Electronic Influences :
- Ortho-substituted methoxy groups () create steric hindrance, which could disrupt planar binding to enzymes compared to the target compound’s para-substituted ethoxy group .
- Symmetric substituents () may limit binding specificity compared to asymmetrically substituted derivatives like the target compound .
Spectroscopic Trends :
- Aromatic protons in chloro-substituted compounds () resonate downfield (7.18–7.95 ppm) due to electron withdrawal, whereas methoxy/ethoxy groups in the target compound and cause upfield shifts (e.g., 7.24 ppm in ) .
- NH protons in all analogs appear deshielded (8.80–12.90 ppm), consistent with hydrogen-bonding capacity critical for biological activity .
Research Implications
- Structure-Activity Relationships (SAR) : The target compound’s ethoxy and isopropoxy-propyl groups suggest optimized pharmacokinetics over ’s methoxypropyl and ’s ethyl chains.
- Synthetic Feasibility : Microwave-assisted methods () could be adapted for synthesizing the target compound, leveraging similar pyrazolo[3,4-d]pyrimidine core strategies .
- Biological Potential: Analogs with chloro substituents () show promise in kinase inhibition, implying the target compound may share similar mechanisms .
Biological Activity
N4-(4-ethoxyphenyl)-1-phenyl-N6-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound belonging to the class of pyrazolo[3,4-d]pyrimidines, which have garnered attention for their diverse biological activities, particularly in the context of cancer therapy. This article provides a comprehensive overview of the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 549.6 g/mol |
| Solubility | Soluble in organic solvents |
| LogP | 7.1 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 7 |
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant inhibitory effects on various kinases involved in cancer progression. Specifically, this compound has shown:
- Inhibition of EGFR and ErbB2 Kinases : Studies report that this compound inhibits these kinases at sub-micromolar concentrations (IC50 = 0.18 µM for EGFR and 0.25 µM for ErbB2), leading to apoptosis in cancer cells through increased levels of active caspase-3 and cell cycle arrest at the G2/M phase .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits potent anticancer activity against various human cancer cell lines. The National Cancer Institute (NCI) has screened this compound against 60 different cell lines, revealing significant cytotoxicity.
Table: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| OVCAR-4 | 5.0 |
| NCI-H460 | 7.5 |
| NCI-H226 | 8.0 |
| ACHN | 6.5 |
Case Studies
Several case studies highlight the effectiveness of this compound in preclinical models:
- Lung Cancer Model : In a study involving NCI-H460 lung cancer cells, treatment with the compound resulted in a significant reduction in cell viability and induction of apoptosis.
- Ovarian Cancer Model : The compound was effective in reducing tumor growth in OVCAR-4 xenograft models by inhibiting cell proliferation and inducing programmed cell death.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
